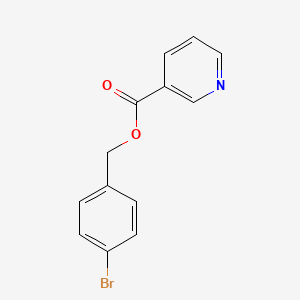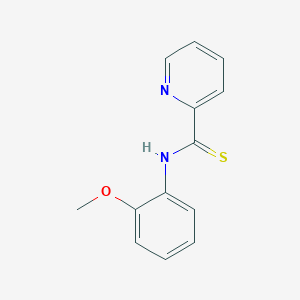
1-(3,4-dichlorobenzyl)-3-phenyl-1H-pyrazole-4-carbaldehyde thiosemicarbazone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,4-dichlorobenzyl)-3-phenyl-1H-pyrazole-4-carbaldehyde thiosemicarbazone, also known as Dp44mT, is a synthetic compound that has been extensively studied for its potential as an anticancer agent. This compound has shown promising results in preclinical studies, demonstrating its ability to inhibit tumor growth and metastasis. In
Mécanisme D'action
The mechanism of action of 1-(3,4-dichlorobenzyl)-3-phenyl-1H-pyrazole-4-carbaldehyde thiosemicarbazone involves the inhibition of ribonucleotide reductase, an enzyme that is essential for DNA synthesis and repair. By inhibiting this enzyme, 1-(3,4-dichlorobenzyl)-3-phenyl-1H-pyrazole-4-carbaldehyde thiosemicarbazone disrupts the cell cycle and induces apoptosis in cancer cells. In addition, 1-(3,4-dichlorobenzyl)-3-phenyl-1H-pyrazole-4-carbaldehyde thiosemicarbazone has been shown to inhibit the activity of matrix metalloproteinases, enzymes that are involved in the degradation of extracellular matrix and the promotion of tumor invasion and metastasis.
Biochemical and Physiological Effects:
1-(3,4-dichlorobenzyl)-3-phenyl-1H-pyrazole-4-carbaldehyde thiosemicarbazone has been shown to have a range of biochemical and physiological effects. In preclinical studies, 1-(3,4-dichlorobenzyl)-3-phenyl-1H-pyrazole-4-carbaldehyde thiosemicarbazone has been shown to decrease the levels of reactive oxygen species (ROS) in cancer cells, which can contribute to tumor growth and metastasis. In addition, 1-(3,4-dichlorobenzyl)-3-phenyl-1H-pyrazole-4-carbaldehyde thiosemicarbazone has been shown to decrease the levels of iron in cancer cells, which can promote tumor growth and survival.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 1-(3,4-dichlorobenzyl)-3-phenyl-1H-pyrazole-4-carbaldehyde thiosemicarbazone in lab experiments is its specificity for cancer cells. 1-(3,4-dichlorobenzyl)-3-phenyl-1H-pyrazole-4-carbaldehyde thiosemicarbazone has been shown to have minimal toxicity to normal cells, making it a potentially safe and effective anticancer agent. However, one of the limitations of using 1-(3,4-dichlorobenzyl)-3-phenyl-1H-pyrazole-4-carbaldehyde thiosemicarbazone in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for research on 1-(3,4-dichlorobenzyl)-3-phenyl-1H-pyrazole-4-carbaldehyde thiosemicarbazone. One area of research is the development of more efficient synthesis methods for 1-(3,4-dichlorobenzyl)-3-phenyl-1H-pyrazole-4-carbaldehyde thiosemicarbazone, which could increase its yield and reduce its cost. Another area of research is the optimization of 1-(3,4-dichlorobenzyl)-3-phenyl-1H-pyrazole-4-carbaldehyde thiosemicarbazone as a potential anticancer agent, including the development of more effective delivery methods and combination therapies. In addition, further studies are needed to fully understand the mechanism of action of 1-(3,4-dichlorobenzyl)-3-phenyl-1H-pyrazole-4-carbaldehyde thiosemicarbazone and its potential side effects.
Méthodes De Synthèse
The synthesis of 1-(3,4-dichlorobenzyl)-3-phenyl-1H-pyrazole-4-carbaldehyde thiosemicarbazone involves a multi-step process that includes the reaction of 3,4-dichlorobenzyl bromide with 1-phenyl-1H-pyrazole-4-carbaldehyde in the presence of potassium carbonate to produce 1-(3,4-dichlorobenzyl)-3-phenyl-1H-pyrazole-4-carbaldehyde. This intermediate is then treated with thiosemicarbazide to yield 1-(3,4-dichlorobenzyl)-3-phenyl-1H-pyrazole-4-carbaldehyde thiosemicarbazone. The overall yield of this process is approximately 50%.
Applications De Recherche Scientifique
1-(3,4-dichlorobenzyl)-3-phenyl-1H-pyrazole-4-carbaldehyde thiosemicarbazone has been extensively studied for its potential as an anticancer agent. It has been shown to inhibit the growth and metastasis of various types of cancer cells in preclinical studies, including breast, prostate, and pancreatic cancer cells. In addition, 1-(3,4-dichlorobenzyl)-3-phenyl-1H-pyrazole-4-carbaldehyde thiosemicarbazone has been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a potential candidate for combination therapy.
Propriétés
IUPAC Name |
[(E)-[1-[(3,4-dichlorophenyl)methyl]-3-phenylpyrazol-4-yl]methylideneamino]thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15Cl2N5S/c19-15-7-6-12(8-16(15)20)10-25-11-14(9-22-23-18(21)26)17(24-25)13-4-2-1-3-5-13/h1-9,11H,10H2,(H3,21,23,26)/b22-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCJMCOGCFXOIDL-LSFURLLWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C=C2C=NNC(=S)N)CC3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=NN(C=C2/C=N/NC(=S)N)CC3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15Cl2N5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-dichlorobenzyl)-3-phenyl-1H-pyrazole-4-carbaldehyde thiosemicarbazone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4-acetylphenyl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]urea](/img/structure/B5732090.png)
![N-(2,6-diethylphenyl)-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5732107.png)


![N-(3-chloro-2-methylphenyl)-3-[(4-chlorophenyl)thio]propanamide](/img/structure/B5732116.png)

![4-methyl-N'-[(phenylacetyl)oxy]benzenecarboximidamide](/img/structure/B5732126.png)


![4-{3-[(3-chloro-2-methylphenyl)amino]-2-cyano-3-oxo-1-propen-1-yl}benzoic acid](/img/structure/B5732151.png)
![4-ethyl-2-thioxo-2,5,6,7-tetrahydro-1H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B5732164.png)
![5-methoxy-2-[5-(4-methoxyphenyl)-1H-pyrazol-3-yl]phenol](/img/structure/B5732167.png)
![8-methyl-2-phenyl-5,6-dihydrodipyrrolo[1,2-a:2',1'-c]pyrazine](/img/structure/B5732175.png)